

Pheneridine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pheneridine	
Cat. No.:	B1622858	Get Quote

A Deep Dive for Drug Development Professionals, Researchers, and Scientists

Foreword

Pheneridine, a synthetic opioid of the 4-phenylpiperidine class, represents a noteworthy chapter in the annals of analgesic drug discovery. Though not currently in clinical use, its history is intrinsically linked to the foundational research that has shaped our modern understanding of opioid pharmacology. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of **Pheneridine**, tailored for an audience of drug development professionals, researchers, and scientists. By presenting available data, outlining key experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for those engaged in the ongoing quest for novel and improved analgesic agents.

Discovery and Historical Context

Pheneridine emerged from the prolific research endeavors of Dr. Paul A. Janssen and Dr. Nathan B. Eddy, pioneers in the field of medicinal chemistry and pharmacology. Their seminal 1960 paper, "Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine," published in the Journal of Medicinal and Pharmaceutical Chemistry, stands as the cornerstone of **Pheneridine**'s documented history.[1] This work was

part of a broader investigation into the structure-activity relationships of pethidine (meperidine) analogs, with the goal of developing more potent and safer analgesics.

Pheneridine is chemically designated as the ethyl ester of 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylic acid.[1][2][3] Its conception was a logical progression in the systematic modification of the pethidine molecule, exploring the impact of substituting the N-methyl group with a larger phenylethyl group. This structural alteration was hypothesized to influence receptor interaction and, consequently, analgesic efficacy.

While **Pheneridine** demonstrated analgesic properties, it did not achieve the clinical success of its parent compound, pethidine, or other related opioids. Consequently, it has not been commercially developed and is not a scheduled drug in many jurisdictions, though it may be considered a controlled substance analog of pethidine in some regions.[1] Its significance, therefore, lies primarily in its contribution to the fundamental understanding of opioid pharmacology and as a reference compound in structure-activity relationship studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Pheneridine** is presented in Table 1.

Property	Value	Source
IUPAC Name	ethyl 4-phenyl-1-(2- phenylethyl)piperidine-4- carboxylate	[1]
Molecular Formula	C22H27NO2	[1][2][3]
Molecular Weight	337.46 g/mol	[1][2]
CAS Number	469-80-7	[1][3]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	_
Melting Point	Not specified in available literature	_
Boiling Point	Not specified in available literature	

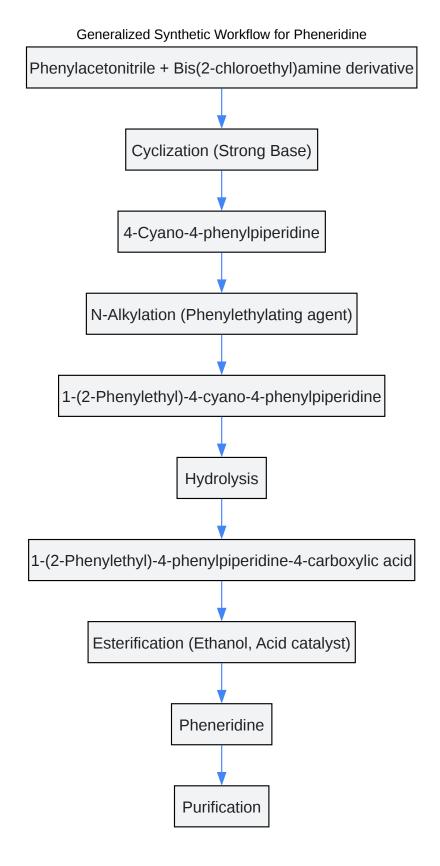
Synthesis

The original synthesis of **Pheneridine**, as described by Janssen and Eddy, follows a multi-step pathway common for 4-phenylpiperidine derivatives. While a detailed, step-by-step protocol with specific reaction conditions and yields for **Pheneridine** is not readily available in the public domain, the general synthetic strategy can be inferred from the 1960 publication and knowledge of similar chemical transformations.

A generalized experimental protocol for the synthesis of a 4-phenylpiperidine scaffold, which would be adapted for **Pheneridine**, is as follows:

Generalized Synthesis of a 4-Phenylpiperidine Scaffold

• Starting Materials: Phenylacetonitrile and a suitable bis(2-chloroethyl)amine derivative.



- Step 1: Cyclization: React phenylacetonitrile with the bis(2-chloroethyl)amine in the presence of a strong base, such as sodium amide, to form the 4-cyano-4-phenylpiperidine ring.
- Step 2: N-Alkylation: The secondary amine of the piperidine ring is then alkylated. For the synthesis of **Pheneridine**, this would involve a reaction with phenylethyl bromide or a similar phenylethylating agent.
- Step 3: Hydrolysis and Esterification: The nitrile group at the 4-position is hydrolyzed to a carboxylic acid, followed by esterification with ethanol in the presence of an acid catalyst to yield the final ethyl ester, **Pheneridine**.
- Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

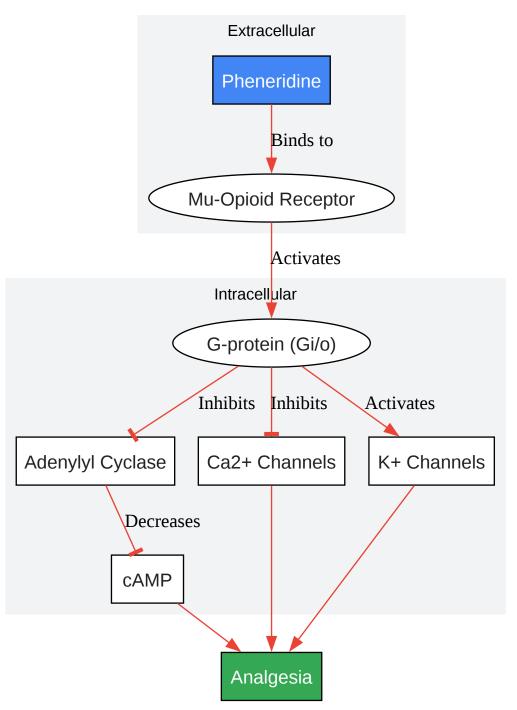
The logical workflow for this synthesis is depicted in the following diagram:

Click to download full resolution via product page

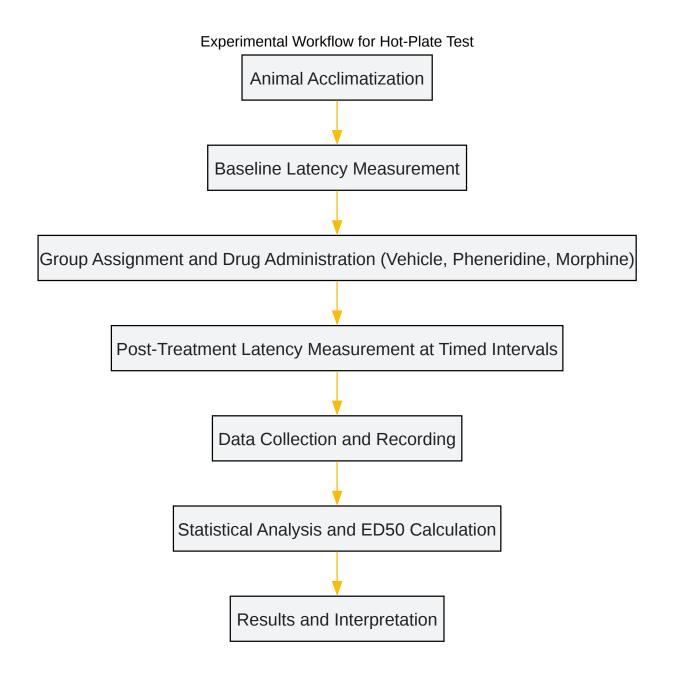
A generalized synthetic workflow for **Pheneridine**.

Pharmacological Profile

Pheneridine is classified as an opioid analgesic, and its pharmacological effects are presumed to be mediated primarily through agonism at the mu-opioid receptor. While specific receptor binding affinity data (Ki values) for **Pheneridine** are not available in the reviewed literature, its structural similarity to pethidine suggests that it would exhibit a similar, though potentially more potent, analgesic profile.


The expected pharmacological effects of **Pheneridine** include:

- Analgesia: The primary therapeutic effect, involving the modulation of pain perception in the central nervous system.
- Sedation: A common side effect of opioid agonists.
- Respiratory Depression: A potentially life-threatening side effect that is characteristic of muopioid receptor activation.
- Euphoria: The rewarding effect that contributes to the abuse potential of opioids.
- Constipation: A common gastrointestinal side effect due to the inhibition of gut motility.


The signaling pathway initiated by the activation of the mu-opioid receptor is a complex cascade involving G-proteins and downstream effectors. A simplified representation of this pathway is provided below.

Simplified Mu-Opioid Receptor Signaling Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pheneridine Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Pheneridine: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1622858#pheneridine-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com